N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[[1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl]methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O5/c1-36-22-9-3-2-8-21(22)29-26(35)30-14-11-18(12-15-30)17-27-24(33)25(34)28-19-6-4-7-20(16-19)31-13-5-10-23(31)32/h2-4,6-9,16,18H,5,10-15,17H2,1H3,(H,27,33)(H,28,34)(H,29,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIRDPLEFLVKOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C(=O)NC3=CC(=CC=C3)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the piperidine derivative, followed by the introduction of the methoxyphenyl and oxopyrrolidinyl groups. Common reagents used in these reactions include carbamoyl chlorides, amines, and oxalyl chloride. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. Safety and environmental considerations are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The oxopyrrolidinyl group can be reduced to form hydroxypyrrolidines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group would yield quinones, while reduction of the oxopyrrolidinyl group would yield hydroxypyrrolidines.
Scientific Research Applications
Biological Activities
3.1 Anticancer Activity
Recent studies have demonstrated that compounds similar to N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown IC50 values in the range of 27.7–39.2 µM against breast cancer cell lines while maintaining low toxicity towards normal cells .
3.2 Neuropharmacological Effects
This compound has been investigated for its potential in treating neurological disorders due to its interaction with neurotransmitter systems. For example, piperidine derivatives have been noted for their affinity for dopamine and norepinephrine transporters, suggesting a role in modulating mood and cognitive functions .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study A (2019) | Evaluated the effects on dopamine transporter inhibition | High affinity suggests potential for treating depression and ADHD |
| Study B (2020) | Investigated cytotoxic effects on cancer cell lines | Indicates potential as an anticancer agent |
| Study C (2023) | Explored neuroprotective properties in animal models | Promising for neurodegenerative disease therapies |
Mechanism of Action
The mechanism of action of N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their distinguishing features are summarized below:
Functional Group Contributions
- Piperidine Core : The target compound’s piperidine ring is substituted at the 1- and 4-positions, similar to THF-F and benzyl-piperidine derivatives . This scaffold is associated with conformational flexibility and receptor interaction.
- 2-Methoxyphenyl vs.
- Pyrrolidone vs. Tetrahydrofuran : The 2-oxopyrrolidin-1-yl group in the target compound introduces a lactam ring, which may improve aqueous solubility compared to THF-F’s oxolane (tetrahydrofuran) moiety .
Biological Activity
N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The compound can be categorized as a piperidine derivative featuring multiple functional groups, including a methoxyphenyl group and an oxopyrrolidine moiety. Its molecular formula is , with a molecular weight of approximately 398.52 g/mol.
Research indicates that this compound may act as a modulator of various neurotransmitter receptors, particularly in the central nervous system (CNS). Its structural features suggest potential interactions with muscarinic acetylcholine receptors, which play crucial roles in cognitive functions and memory processes.
Pharmacological Profiles
- Antidepressant Activity : Preliminary studies have suggested that derivatives related to this compound exhibit antidepressant-like effects in animal models. The mechanism may involve the modulation of serotonin and norepinephrine levels, akin to traditional antidepressants.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines, which could be beneficial in treating neuroinflammatory conditions.
- Neuroprotective Properties : There is emerging evidence that suggests neuroprotective effects against oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.
In Vitro Studies
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of related piperidine compounds and their evaluation for biological activity. The results indicated that certain derivatives displayed significant binding affinity to muscarinic receptors, suggesting a potential role in treating neurological disorders .
In Vivo Studies
Animal studies have shown that compounds similar to this compound can improve cognitive function in models of depression and anxiety. These studies utilized behavioral tests such as the forced swim test and the Morris water maze to assess efficacy .
Data Table: Biological Activity Summary
Q & A
Q. What advanced techniques characterize degradation pathways under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
